molecular formula C6H8ClFN2 B3039937 5-fluoro-N-methylpyridin-2-amine hydrochloride CAS No. 1417794-20-7

5-fluoro-N-methylpyridin-2-amine hydrochloride

Cat. No.: B3039937
CAS No.: 1417794-20-7
M. Wt: 162.59 g/mol
InChI Key: MZOSADUXAIUYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
5-Fluoro-N-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂·HCl and a molecular weight of 162.59 g/mol (calculated from free base MW 126.13 + HCl). The compound features a fluorine atom at the 5-position of the pyridine ring and a methylamine group at the 2-position, making it a valuable building block in medicinal chemistry for designing kinase inhibitors, CNS-targeting agents, and fluorinated analogs of bioactive molecules .

Properties

IUPAC Name

5-fluoro-N-methylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSADUXAIUYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methylpyridin-2-amine hydrochloride typically involves the fluorination of N-methylpyridin-2-amine. One common method includes the reaction of N-methylpyridin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-N-methylpyridin-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics

  • Synonyms: 5-Fluoro-N-methylpyridin-2-amine, (5-Fluoropyridin-2-yl)methylamine hydrochloride.
  • CAS No.: 868636-72-0 (free base).
  • Physical State : Typically a colorless to pale yellow liquid or crystalline solid, depending on purity and formulation .
  • Purity : Commercially available at ≥95% (HPLC) .
  • Storage : Recommended storage at 2–8°C in airtight containers protected from light to prevent decomposition .

The structural and functional analogs of 5-fluoro-N-methylpyridin-2-amine hydrochloride are critical for understanding its pharmacological and chemical uniqueness. Below is a detailed comparison:

Table 1: Structural and Functional Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score* Applications/Notes
5-Fluoro-N-methylpyridin-2-amine HCl C₆H₇FN₂·HCl 162.59 Reference compound 1.00 Kinase inhibitor scaffolds, CNS drug leads
5-Fluoro-3-methylpyridin-2-ylamine C₆H₇FN₂ 126.13 Methyl group at 3-position (vs. 5-fluoro) 0.68 Less selective in receptor binding
3-Iodo-5-(trifluoromethyl)pyridin-2-amine C₆H₄F₃IN₂ 288.01 Trifluoromethyl and iodo substituents 0.68 Radiolabeling probes
4-Fluoropyridin-2-amine C₅H₅FN₂ 112.10 Fluorine at 4-position (vs. 5-position) 0.88 Higher metabolic stability in vivo
(5-Bromopyrimidin-2-yl)methylamine HCl C₆H₉BrClN₃ 238.51 Pyrimidine core (vs. pyridine) + bromine 0.74 Antiviral candidate
5-Chloro-4-fluoropyridin-2-amine C₅H₄ClFN₂ 146.55 Chloro and fluoro substituents 0.81 Dual halogenation enhances lipophilicity

*Similarity scores calculated based on Tanimoto coefficients using structural fingerprints .

Key Comparative Insights

Fluorine Position and Bioactivity: The 5-fluoro substitution in the target compound enhances electron-withdrawing effects, improving binding affinity to adenosine receptors compared to 4-fluoropyridin-2-amine . 3-Iodo-5-(trifluoromethyl)pyridin-2-amine shows higher molecular weight and steric bulk, limiting blood-brain barrier penetration compared to the target compound .

Substituent Effects on Pharmacokinetics: 5-Chloro-4-fluoropyridin-2-amine exhibits greater metabolic stability due to dual halogenation but reduced solubility . The methylamine group in the target compound improves solubility in polar solvents (e.g., DMF, ethanol) compared to non-aminated analogs .

Core Heterocycle Differences :

  • Pyrimidine-based analogs (e.g., (5-bromopyrimidin-2-yl)methylamine HCl ) show distinct electronic properties, favoring antiviral over kinase inhibition applications .

Table 2: Analytical and Stability Data
Parameter 5-Fluoro-N-methylpyridin-2-amine HCl 4-Fluoropyridin-2-amine 5-Chloro-4-fluoropyridin-2-amine
HPLC Retention Time 8.2 min (C18 column) 7.5 min 9.1 min
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 160°C
Solubility in Water 12 mg/mL 8 mg/mL 5 mg/mL

Biological Activity

5-Fluoro-N-methylpyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a fluorine atom and a methyl group. Its chemical structure can be represented as follows:

C6H7ClFN2\text{C}_6\text{H}_7\text{ClF}\text{N}_2

This compound exhibits properties that make it a valuable candidate for various pharmacological applications, particularly in targeting specific biological pathways.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an inhibitor of key enzymes and receptors involved in disease processes.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for drug metabolism, influencing the pharmacokinetics and safety profiles of co-administered drugs. The implications of this activity are significant in the context of drug interactions and therapeutic efficacy.

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

3. Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against viral strains such as the tobacco mosaic virus. Its structural features contribute to its ability to interact with viral proteins, potentially inhibiting viral replication .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the compound's structure could enhance its antibacterial potency without compromising selectivity .

CompoundMIC (mg/mL)Activity
This compound0.0048Effective against Bacillus mycoides
This compound0.0195Effective against E. coli

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that this compound demonstrates favorable absorption characteristics, with low plasma protein binding and minimal metabolism by cytochrome P450 enzymes. This profile suggests that the compound may be suitable for oral administration and could lead to improved therapeutic outcomes when used in combination therapies .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymatic Activity : By inhibiting cytochrome P450 enzymes, the compound alters metabolic pathways that can affect drug clearance rates.
  • Modulation of Receptor Activity : Its structural characteristics allow for strong interactions with biological receptors, which may lead to altered signaling pathways involved in disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-N-methylpyridin-2-amine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key intermediates (e.g., halogenated pyridines) require validation using 1H NMR (chemical shifts for aromatic protons and methylamino groups) and HRMS to confirm molecular ion peaks. For example, analogous compounds in used 1H NMR (δ 2.5–3.5 ppm for methyl groups) and HRMS with <2 ppm mass accuracy to verify structures .

Q. How can researchers ensure structural purity of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (as in , where R-factor = 0.034 ensured structural accuracy) with HPLC (≥95% purity thresholds, as in ) for rigorous validation. Monitor fluorine and chlorine content via elemental analysis .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 3–9) using UV-Vis spectroscopy to track degradation. Store lyophilized samples at –20°C, as hydrochloride salts are hygroscopic and prone to hydrolysis under humid conditions (see safety protocols in ) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyridine core of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model substituent effects on reactivity. highlights ICReDD’s approach, combining reaction path searches with experimental feedback to optimize conditions (e.g., fluorine’s electron-withdrawing effects on regioselectivity) .

Q. What advanced spectroscopic techniques resolve contradictions in NMR data for fluorinated pyridine derivatives?

  • Methodological Answer : Employ 19F NMR to resolve overlapping signals in 1H NMR. For example, used 13C NMR to distinguish methoxy and methylamino groups, while 2D NMR (COSY, HSQC) can clarify coupling patterns in complex mixtures .

Q. How can statistical experimental design improve yield in multi-step syntheses involving this compound?

  • Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs (as in ) to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design could minimize trials while maximizing yield for critical steps (e.g., amination) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe electronic effects of the fluorine substituent. Compare with analogs in (bromo/chloro pyridines) to assess halogen-dependent activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-N-methylpyridin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-fluoro-N-methylpyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.